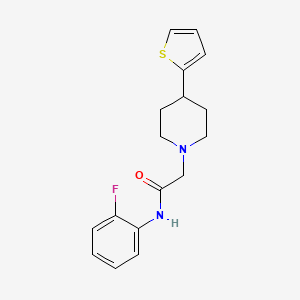

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

CAS No.: 1396858-35-7

Cat. No.: VC6496627

Molecular Formula: C17H19FN2OS

Molecular Weight: 318.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396858-35-7 |

|---|---|

| Molecular Formula | C17H19FN2OS |

| Molecular Weight | 318.41 |

| IUPAC Name | N-(2-fluorophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C17H19FN2OS/c18-14-4-1-2-5-15(14)19-17(21)12-20-9-7-13(8-10-20)16-6-3-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21) |

| Standard InChI Key | UMACIHOKCPIYJI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=CC=C3F |

Introduction

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. Despite the lack of specific information on this compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of an amine with an acyl chloride or anhydride in the presence of a base. For N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, the synthesis might involve the reaction of 2-fluoroaniline with a suitably protected and activated form of the piperidine derivative.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available, similar compounds often exhibit a range of activities, including analgesic, antitubercular, or anticancer effects. The presence of a fluorophenyl group and a thiophenyl-substituted piperidine suggests potential interactions with opioid receptors or other biological targets.

| Potential Biological Activity | Description |

|---|---|

| Opioid Receptor Interaction | Possible analgesic effects |

| Antitubercular Activity | Potential based on structural similarity to known antitubercular agents |

| Anticancer Effects | Possible due to the presence of aromatic rings and heterocyclic systems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume